molecular formula C11H14F3NO B1400829 4-Isobutoxy-3-trifluoromethylphenylamine CAS No. 1183106-67-3

4-Isobutoxy-3-trifluoromethylphenylamine

Cat. No.: B1400829
CAS No.: 1183106-67-3
M. Wt: 233.23 g/mol
InChI Key: QSZNEZDWWAGQAC-UHFFFAOYSA-N
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Description

4-Isobutoxy-3-trifluoromethylphenylamine is a chemical compound with the molecular formula C11H14F3NO and a molecular weight of 233.23 g/mol. This compound is utilized in various scientific research and development fields due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Isobutoxy-3-trifluoromethylphenylamine involves several steps, typically starting with the appropriate phenylamine derivativeIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Isobutoxy-3-trifluoromethylphenylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl or isobutoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

4-Isobutoxy-3-trifluoromethylphenylamine is employed in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a reagent in industrial chemical processes

Mechanism of Action

The mechanism of action of 4-Isobutoxy-3-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

4-Isobutoxy-3-trifluoromethylphenylamine can be compared with other similar compounds, such as:

    4-Isobutoxy-3-trifluoromethylbenzene: Lacks the amine group, making it less reactive in certain biological contexts.

    3-Trifluoromethylphenylamine: Does not have the isobutoxy group, which may affect its solubility and reactivity.

    4-Isobutoxyphenylamine: Lacks the trifluoromethyl group, which can influence its chemical stability and biological activity

Properties

IUPAC Name

4-(2-methylpropoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-7(2)6-16-10-4-3-8(15)5-9(10)11(12,13)14/h3-5,7H,6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZNEZDWWAGQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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